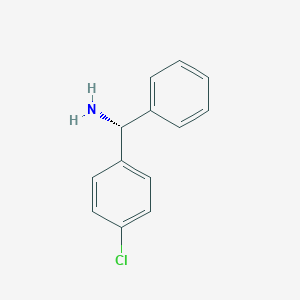

(R)-(4-Chlorophenyl)(phenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(R)-(4-chlorophenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFODXGEQUOEKN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: (R)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-57-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine that serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably Levocetirizine, a third-generation antihistamine.[1] Its stereospecific structure is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its preparation, and an exploration of its potential biological interactions.

Chemical and Physical Properties

The enantiomerically pure (R)-form of (4-Chlorophenyl)(phenyl)methanamine possesses distinct physical and chemical properties. While comprehensive data for this specific enantiomer is not always readily available, the following tables summarize known quantitative information for the compound and its related forms.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 163837-57-8 | |

| Molecular Formula | C₁₃H₁₂ClN | [2] |

| Molecular Weight | 217.69 g/mol | [2][3] |

| Appearance | Not explicitly stated for the (R)-enantiomer; likely a solid or oil. | |

| Synonyms | (R)-(-)-4-Chlorobenzhydrylamine, (R)-(4-chlorophenyl)-phenylmethanamine | [3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.5 | [4] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 217.0658271 Da | [4] |

| Monoisotopic Mass | 217.0658271 Da | [4] |

| Topological Polar Surface Area | 26 Ų | [4] |

| Heavy Atom Count | 15 | [4] |

Experimental Protocols

The preparation of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine

A common route for the synthesis of the racemic amine is the reduction of 4-chlorobenzophenone oxime.

Materials:

-

4-Chlorobenzophenone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Zinc dust

-

Ammonium chloride

-

Methanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Oxime Formation: A mixture of 4-chlorobenzophenone, hydroxylamine hydrochloride, and sodium acetate in ethanol is refluxed for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The product, 4-chlorobenzophenone oxime, is isolated by precipitation in water and filtration.

-

Reduction to Amine: The dried 4-chlorobenzophenone oxime is dissolved in methanol. To this solution, zinc dust and a solution of ammonium chloride in water are added portion-wise while maintaining the temperature below 40°C. The reaction mixture is stirred for several hours until the reduction is complete (monitored by TLC).

-

Work-up and Isolation: The reaction mixture is filtered to remove zinc residues. The filtrate is concentrated under reduced pressure. The residue is taken up in water and acidified with hydrochloric acid. The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then basified with a sodium hydroxide solution to precipitate the racemic (4-Chlorophenyl)(phenyl)methanamine. The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the racemic amine.

Chiral Resolution of (±)-(4-Chlorophenyl)(phenyl)methanamine

The separation of the racemic mixture into its constituent enantiomers is a critical step and is often achieved by diastereomeric salt formation using a chiral resolving agent, such as (+)-tartaric acid.

Materials:

-

Racemic (4-Chlorophenyl)(phenyl)methanamine

-

(+)-Tartaric acid

-

Methanol

-

Acetone

-

Sodium hydroxide solution

-

Dichloromethane

Procedure:

-

Diastereomeric Salt Formation: Racemic (4-Chlorophenyl)(phenyl)methanamine is dissolved in a suitable solvent, such as methanol. A solution of an equimolar amount of (+)-tartaric acid in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature.

-

Fractional Crystallization: The salt of the (R)-amine with (+)-tartaric acid is typically less soluble and will preferentially crystallize out of the solution. The crystallization process may be aided by seeding with a small crystal of the desired diastereomeric salt. The crystals are collected by filtration.

-

Purification of the Diastereomeric Salt: The collected crystals are recrystallized from a suitable solvent system (e.g., methanol/acetone) to enhance the diastereomeric purity. The purity can be monitored by measuring the specific rotation of the salt.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with an aqueous solution of a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free this compound.

-

Isolation of the (R)-Enantiomer: The free amine is extracted into an organic solvent like dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the enantiomerically pure this compound. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Mandatory Visualizations

Experimental Workflow: Synthesis of a Levocetirizine Intermediate

The following diagram illustrates a generalized workflow for the synthesis of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, a key intermediate for Levocetirizine, starting from this compound.

Signaling Pathway: Generalized NMDA Receptor Antagonism

While specific signaling pathways for this compound are not well-documented, its hydrochloride salt is known to exhibit properties of an NMDA receptor antagonist. The following diagram illustrates the general mechanism of NMDA receptor antagonism.[5][6][7]

Biological Activity and Applications

The primary application of this compound is as a chiral building block in pharmaceutical synthesis. Its role as a precursor to Levocetirizine underscores its importance in the production of enantiomerically pure drugs.

The hydrochloride salt of this compound has been investigated for its potential biological activities, including its effects on neurotransmitter systems. Some studies suggest it may act as an antagonist at N-methyl-D-aspartate (NMDA) receptors.[5] NMDA receptor antagonists are a class of compounds that can modulate excitatory neurotransmission in the central nervous system and are studied for their potential in various neurological conditions.[7]

Safety and Handling

This compound and its salts should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its properties and the experimental procedures for its stereoselective synthesis and purification are essential for its effective use in drug development. While its direct biological activity is an area of ongoing research, its role as a key building block for important APIs like Levocetirizine is well-established. This guide provides a foundational resource for researchers and scientists working with this important chemical entity.

References

- 1. Page loading... [guidechem.com]

- 2. GSRS [precision.fda.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments [synapse.patsnap.com]

An In-depth Technical Guide to (R)-(4-Chlorophenyl)(phenyl)methanamine: A Key Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine of significant interest in the pharmaceutical industry. Its primary application lies in its role as a crucial intermediate for the asymmetric synthesis of various active pharmaceutical ingredients (APIs), most notably Levocetirizine, a potent third-generation antihistamine. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols and workflow visualizations are provided to support researchers and scientists in their synthetic endeavors.

Physicochemical Properties

This compound is a chiral compound with one stereocenter. Its enantiomerically pure form is essential for the stereospecific synthesis of its target APIs. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 217.69 g/mol | [1] |

| Molecular Formula | C13H12ClN | [1] |

| CAS Number | 163837-57-8 | [1] |

| Appearance | Solid (form not specified) | |

| Melting Point (HCl salt) | 300-305 °C (decomposes) | [2][3] |

| pKa (Predicted) | 8.08 ± 0.10 | [3] |

| Density (Predicted) | 1.175 g/cm³ | [2][3] |

Role in Asymmetric Synthesis

The principal utility of this compound is as a chiral building block. The presence of the stereogenic center at the carbon atom bonded to the amine group makes it an invaluable precursor for synthesizing enantiomerically pure drugs.

Synthesis of Levocetirizine

Levocetirizine, the (R)-enantiomer of cetirizine, is a selective H1-receptor antagonist used for the treatment of allergic rhinitis and urticaria. The pharmacological activity of cetirizine resides primarily in its (R)-isomer. Consequently, the use of enantiomerically pure this compound is a preferred route for the synthesis of Levocetirizine, avoiding the need for chiral separation in later stages of the manufacturing process.

The general synthetic pathway involves the reaction of this compound with a suitable piperazine derivative, followed by further functional group manipulations to yield Levocetirizine.

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving this compound. These protocols are derived from various sources and should be adapted and optimized for specific laboratory conditions.

Chiral Resolution of (±)-(4-Chlorophenyl)(phenyl)methanamine

The separation of the racemic mixture is a critical step to obtain the desired (R)-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid, which can then be separated by fractional crystallization.

Materials:

-

Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine

-

L-(+)-Tartaric acid

-

Methanol or another suitable solvent

-

Sodium hydroxide solution

Procedure:

-

Dissolve racemic (±)-(4-Chlorophenyl)(phenyl)methanamine in a suitable solvent, such as methanol.

-

Add a solution of L-(+)-tartaric acid in the same solvent to the amine solution.

-

Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomers.

-

Recrystallize the solid from the same solvent to improve diastereomeric purity.

-

To recover the free amine, treat the purified diastereomeric salt with an aqueous base solution (e.g., sodium hydroxide).

-

Extract the this compound with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Synthesis of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine

This procedure describes a key step in the synthesis of Levocetirizine, where this compound is reacted to form a piperazine derivative.[4]

Materials:

-

This compound (also known as R-4-chlorobenzhydrylamine)

-

A suitable piperazine precursor (e.g., formed from benzyl chloroacetamide and subsequent reactions)

-

Diisopropylethylamine (DIPEA)

-

Toluene

-

Methanol

Procedure:

-

In a reaction vessel, charge toluene, diisopropylethylamine, and the piperazine precursor intermediate.

-

Heat the mixture to a temperature of 105-110°C.

-

Slowly add this compound to the reaction mixture.

-

Maintain the reaction under reflux for approximately 8 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.

-

Add methanol to the residue and reflux for 1 hour.

-

Concentrate the mixture again under reduced pressure at 40-45°C to remove methanol and excess diisopropylethylamine.

-

The resulting crude product, (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, can then be purified by distillation under reduced pressure or other suitable methods.

Biological Activity and Significance

This compound itself is not known to possess any significant biological activity or to be involved in any signaling pathways. Its importance is derived exclusively from its role as a chiral precursor in the synthesis of pharmacologically active molecules. The stereochemistry of this intermediate is critical as it dictates the final stereochemistry of the API, which in turn is fundamental to its efficacy and safety profile.

Conclusion

This compound is a cornerstone intermediate for the asymmetric synthesis of Levocetirizine and potentially other chiral pharmaceuticals. A thorough understanding of its properties and the experimental procedures for its preparation and use is essential for researchers and professionals in the field of drug development and manufacturing. The methodologies and data presented in this guide serve as a valuable resource for the efficient and stereocontrolled synthesis of complex pharmaceutical agents.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 28022-43-7|(4-chlorophenyl)(phenyl)methanamine, supplier/ Manufactor spot customization-Feature Products-Shanghai Up-Fluorochem Co., Ltd. [upfluorochem.com]

- 3. (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE | 28022-43-7 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

In-Depth Technical Guide: (R)-(4-Chlorophenyl)(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine, a key chiral intermediate in the pharmaceutical industry.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (4-Chlorophenyl)(phenyl)methanamine. The NMR and IR data presented are for the racemic mixture, which is representative of the individual enantiomers as they are spectroscopically indistinguishable (with the exception of optical rotation).

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 9H | Aromatic protons |

| 5.15 | s | 1H | Methine proton (CH) |

| 1.85 | s | 2H | Amine protons (NH₂) |

Solvent: CDCl₃

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 143.8 | Quaternary aromatic carbon |

| 142.1 | Quaternary aromatic carbon |

| 132.5 | Aromatic CH |

| 128.8 | Aromatic CH |

| 128.6 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.4 | Aromatic CH |

| 58.2 | Methine carbon (CH) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370 - 3290 | Strong, Broad | N-H stretch (amine) |

| 3080 - 3020 | Medium | C-H stretch (aromatic) |

| 1600, 1490, 1450 | Medium to Strong | C=C stretch (aromatic) |

| 1090 | Strong | C-N stretch |

| 825 | Strong | C-H bend (para-substituted aromatic) |

| 750, 700 | Strong | C-H bend (monosubstituted aromatic) |

| 1015 | Strong | C-Cl stretch |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 217/219 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 202/204 | Medium | [M-NH₂]⁺ |

| 182 | Medium | [M-Cl]⁺ |

| 167 | High | [C₁₃H₁₁]⁺ (Benzhydryl cation) |

| 111/113 | Medium | [C₆H₄Cl]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The synthesis of enantiomerically pure this compound is most commonly achieved through the chiral resolution of the racemic mixture. The following protocol is based on the method described in patent CN101928223A.[1]

Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine:

A common route for the synthesis of the racemic amine involves the reduction of 4-chlorobenzophenone oxime.

-

Oxime Formation: 4-Chlorobenzophenone is reacted with a hydroxylamine salt in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol.

-

Reduction: The resulting oxime is then reduced using a reducing agent such as sodium borohydride or catalytic hydrogenation to yield racemic (4-Chlorophenyl)(phenyl)methanamine.

Chiral Resolution Protocol:

-

Salt Formation: The racemic (±)-(4-Chlorophenyl)(phenyl)methanamine is dissolved in a mixture of an organic solvent (e.g., acetone, methanol, or ethanol) and water. L-(+)-tartaric acid is added as the resolving agent. The molar ratio of the amine to the tartaric acid is typically between 1:0.9 and 1:1.2.

-

Crystallization: The solution is heated to achieve complete dissolution and then slowly cooled to allow for the crystallization of the diastereomeric salt. The (R)-amine-(+)-tartrate salt is generally less soluble and will precipitate out of the solution.

-

Isolation: The precipitated salt is isolated by filtration and washed with a cold solvent mixture.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (R)-(-)-(4-Chlorophenyl)(phenyl)methanamine.

-

Extraction and Purification: The free amine is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed and dried. The solvent is then removed under reduced pressure to yield the purified (R)-enantiomer.

-

Racemization of the Unwanted Enantiomer: The mother liquor containing the (S)-(+)-amine-(+)-tartrate salt can be treated to recover the (S)-enantiomer, which can then be racemized for reuse, improving the overall process efficiency.

Visualization

The following diagram illustrates the experimental workflow for the synthesis and chiral resolution of this compound.

Caption: Synthesis and Resolution Workflow.

References

Technical Guide: Material Safety Data Sheet for (R)-(4-Chlorophenyl)(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide summarizing available safety information for (R)-(4-Chlorophenyl)(phenyl)methanamine. It is intended for informational purposes for a professional audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by a supplier. Always consult the specific SDS for the material you are using and adhere to all institutional and regulatory safety protocols.

Chemical Identification

This section provides basic identifying information for this compound.

| Identifier | Value |

| IUPAC Name | (1R)-1-(4-chlorophenyl)-1-phenylmethanamine |

| Synonyms | (R)-(-)-4-Chlorobenzhydrylamine, (R)-1-(4-Chlorophenyl)-1-phenylmethylamine |

| CAS Number | 101758-26-7 |

| Molecular Formula | C₁₃H₁₂ClN |

| Molecular Weight | 217.70 g/mol |

| Chemical Structure | (Image of the chemical structure would be placed here in a full report) |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard classifications.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

(Pictograms for "Health Hazard," "Corrosion," and "Exclamation Mark" would be displayed here)

Signal Word: Danger

Precautionary Statements: A comprehensive list of precautionary statements (P-statements) is provided by the European Chemicals Agency (ECHA). These include but are not limited to:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited. The following table presents available computed data.

| Property | Value | Source |

| Molecular Weight | 217.70 g/mol | Supplier Data |

| LogP (octanol/water) | 3.5 | Computed |

Toxicological Information

Experimental Protocols

Specific experimental protocols used to determine the hazard classifications for this exact substance are not publicly available. However, standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically followed. The methodologies for key experiments are outlined below.

Acute Oral Toxicity (Based on OECD Test Guideline 423)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

-

Principle: A stepwise procedure is used with a limited number of animals. The method involves administering the substance to a group of animals at a defined dose level. The animals are observed for a defined period for signs of toxicity and mortality.

-

Methodology:

-

Fasted animals (typically rats) are administered the substance by gavage.

-

A starting dose is chosen based on available information.

-

Animals are observed for up to 14 days for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body weight is recorded weekly.

-

At the end of the observation period, all animals are subjected to a gross necropsy.

-

The results are used to classify the substance into a GHS category.

-

Skin Irritation (Based on OECD Test Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The substance is applied to the skin of a test animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).

-

Methodology:

-

A small area of the animal's dorsal skin is clipped free of fur.

-

A measured amount of the test substance is applied to the prepared skin and covered with a gauze patch and tape.

-

After a 4-hour exposure period, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity of the reactions is scored, and the mean scores are used to determine the irritation potential.

-

Serious Eye Damage/Eye Irritation (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Principle: The test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit), while the other eye serves as a control. The eyes are then examined for signs of irritation.

-

Methodology:

-

A small, measured amount of the substance is gently instilled into the conjunctival sac of one eye.

-

The eyelids are held together for a short period to prevent loss of the material.

-

The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

-

The severity of the lesions is scored, and the scores are used to classify the substance.

-

Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Emergency Procedures

The following diagram illustrates a general workflow for handling a chemical spill.

Caption: General workflow for responding to a chemical spill.

The following diagram outlines the logical steps for first aid in case of accidental exposure.

Caption: First aid decision-making for accidental chemical exposure.

References

(R)-(4-Chlorophenyl)(phenyl)methanamine: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(4-Chlorophenyl)(phenyl)methanamine is a critical chiral intermediate in the pharmaceutical industry, most notably for the synthesis of the second-generation antihistamine, Levocetirizine. Its stereospecific structure is paramount to the efficacy and safety profile of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways are presented to support researchers and professionals in the field.

Chemical Properties and Specifications

This compound is a chiral amine with the following key identifiers and properties.

| Property | Value |

| IUPAC Name | (1R)-(4-chlorophenyl)(phenyl)methanamine |

| Synonyms | (R)-(-)-4-Chlorobenzhydrylamine, (R)-1-(4-Chlorophenyl)-1-phenylmethylamine |

| CAS Number | 163837-57-8 |

| Molecular Formula | C₁₃H₁₂ClN |

| Molecular Weight | 217.70 g/mol |

| Appearance | Off-white solid |

| Melting Point | 91-93 °C |

| Boiling Point | 404.1 °C |

| Density | 1.138 g/cm³ |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a multi-step process commencing with the synthesis of a racemic mixture, followed by chiral resolution.

Synthesis of Racemic (4-Chlorophenyl)(phenyl)methanamine

The racemic precursor is commonly synthesized via the reduction of 4-chlorobenzophenone.

Experimental Protocol: Reduction of 4-Chlorobenzophenone

-

Reaction Setup: A reaction vessel is charged with 4-chlorobenzophenone and a suitable solvent, such as methanol.

-

Reduction: Sodium borohydride is added portion-wise to the stirred solution at a controlled temperature.

-

Quenching: After the reaction is complete, the mixture is quenched with water.

-

Extraction: The product, (4-chlorophenyl)(phenyl)methanol, is extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The organic layer is washed, dried, and concentrated to yield the alcohol.

-

Amination: The resulting alcohol is then converted to the amine. A common method is reductive amination.[1]

Chiral Resolution of (±)-(4-Chlorophenyl)(phenyl)methanamine

The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation with a chiral resolving agent is the most prevalent method.

Experimental Protocol: Chiral Resolution using L-Tartaric Acid

-

Salt Formation: The racemic (4-Chlorophenyl)(phenyl)methanamine is dissolved in a suitable solvent (e.g., a mixture of acetone and water). An equimolar amount of L-tartaric acid is added.

-

Crystallization: The mixture is heated to achieve a clear solution and then slowly cooled to allow for the selective crystallization of the (R)-amine-L-tartrate diastereomeric salt. The lower solubility of this salt is the basis for the separation.

-

Isolation: The crystals are isolated by filtration and washed with a cold solvent.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free this compound.

-

Extraction and Purification: The free amine is extracted with an organic solvent, and the solvent is evaporated to yield the purified (R)-enantiomer. An optical purity of >99% can be achieved.

| Parameter | Value/Condition |

| Resolving Agent | L-Tartaric Acid |

| Solvent System | Acetone/Water |

| Yield | Typically low, around 12.7% for the resolution step.[2] |

| Optical Purity | >99% ee |

Application in Pharmaceutical Synthesis: Levocetirizine

This compound is a key starting material for the synthesis of Levocetirizine, a potent and selective H1-receptor inverse agonist. The synthesis involves the alkylation of the chiral amine with a suitable piperazine derivative.

Synthesis of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine

Experimental Protocol:

-

Reaction Setup: this compound is reacted with bis(2-chloroethyl)amine in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent like toluene and refluxed for several hours.[3]

-

Work-up and Purification: After the reaction, the mixture is cooled, and the product is extracted and purified to yield (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine.

Synthesis of Levocetirizine

Experimental Protocol:

-

Alkylation: (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine is alkylated with 2-(2-chloroethoxy)acetic acid or its ester derivative.

-

Reaction Conditions: The reaction is carried out in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile.

-

Hydrolysis (if ester is used): If an ester of 2-(2-chloroethoxy)acetic acid is used, a subsequent hydrolysis step is required to obtain the carboxylic acid.

-

Purification: The final product, Levocetirizine, is purified by crystallization.

Mechanism of Action of Levocetirizine: H1 Receptor Inverse Agonism

Levocetirizine exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor.[1][4][5] Unlike a neutral antagonist which only blocks the binding of an agonist (histamine), an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal activity even in the absence of histamine.

Experimental Workflows and Logical Relationships

The overall process from starting materials to the final API, Levocetirizine, can be visualized as a series of sequential synthetic steps.

Conclusion

This compound is a cornerstone intermediate for the asymmetric synthesis of Levocetirizine. A thorough understanding of its synthesis, purification, and subsequent reactions is crucial for the efficient and safe production of this important antihistamine. The methodologies and data presented in this guide aim to provide a solid foundation for researchers and professionals working in the field of pharmaceutical development and manufacturing. The control of stereochemistry throughout the synthetic process is paramount to ensure the desired pharmacological activity and to minimize potential side effects associated with the less active enantiomer.

References

- 1. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2009150147A1 - New process for the preparation of levocetirizine and intermediates thereof - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 5. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity of (R)-(4-Chlorophenyl)(phenyl)methanamine Derivatives as Monoamine Transporter Ligands

Audience: Researchers, scientists, and drug development professionals.

Abstract

The (R)-(4-Chlorophenyl)(phenyl)methanamine scaffold, a core component of benzhydrylamine derivatives, is a recognized pharmacophore for ligands targeting monoamine transporters. These transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical for regulating neurotransmission and are prominent targets for therapeutics treating neurological and psychiatric disorders. This document provides a technical overview of the biological activity, structure-activity relationships (SAR), and key experimental evaluation methods for derivatives based on this scaffold. While direct SAR data on simple this compound derivatives is limited in publicly accessible literature, this guide synthesizes data from structurally related compounds to illustrate the pharmacophore's role in achieving high-affinity binding and functional inhibition of these transporters, with a particular focus on DAT.

Introduction and Core Scaffold

The compound this compound is a chiral amine featuring a benzhydryl (diphenylmethyl) group, with one phenyl ring substituted with a chlorine atom at the para-position[1]. This structure serves as a valuable building block in medicinal chemistry, particularly for developing central nervous system (CNS) active agents. Its derivatives have been explored primarily as inhibitors of monoamine transporters (MATs)[2]. MATs are integral membrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby controlling the magnitude and duration of neurotransmission[3]. Inhibition of these transporters leads to elevated extracellular neurotransmitter levels, a mechanism central to the action of many antidepressants and psychostimulants[4].

Primary Biological Target: Monoamine Transporters

The primary biological targets for derivatives containing the (4-Chlorophenyl)(phenyl)methanamine moiety are the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[1][2]. The benzhydryl component is a classic pharmacophore that confers high affinity for the central binding site of DAT. The specific substitutions on the phenyl rings and modifications to the amine group dictate the potency and selectivity of the derivatives for each of the three transporters. Compounds that potently and selectively inhibit DAT are investigated for conditions like ADHD and as potential treatments for cocaine dependence[2][4].

Mechanism of Action & Signaling Pathway

Inhibitors of DAT bind to the transporter protein, locking it in a conformation that prevents the reuptake of dopamine from the synaptic cleft. This blockage leads to an accumulation of dopamine in the synapse, enhancing and prolonging dopaminergic signaling.

Structure-Activity Relationship (SAR) Insights

Quantitative Data: Transporter Binding Affinity

The data below summarizes the binding affinities (Ki, nM) of representative tropane-based derivatives for human DAT, SERT, and NET, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.

| Compound ID | R1 Group (at 3β-position) | R2 Group (on thiazole) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity |

| 1 | 4-CH3-Phenyl | Phenyl | 1.5 | 350 | 25 | 233 |

| 2 | 4-Cl-Phenyl | Phenyl | 0.8 | 280 | 15 | 350 |

| 3 | 4-CH3-Phenyl | 3-NO2-Phenyl | 0.9 | 150 | 18 | 167 |

| 4 | 4-Cl-Phenyl | 3-NO2-Phenyl | 0.5 | 120 | 12 | 240 |

| 5 | 4-CH3-Phenyl | 4-Cl-Phenyl | 1.2 | 210 | 22 | 175 |

| 6 | 4-Cl-Phenyl | 4-Cl-Phenyl | 0.7 | 180 | 14 | 257 |

Data is representative and adapted from structurally related tropane analogues to illustrate SAR principles for the (4-chlorophenyl)phenyl moiety[2].

Key Observations:

-

Effect of 4-Chloro Substitution: Across pairs of compounds (e.g., 1 vs. 2, 3 vs. 4), the presence of a 4-chloro group on the 3β-phenyl ring (the R1 group) consistently improves binding affinity for the dopamine transporter (DAT)[2].

-

High DAT Potency and Selectivity: All listed derivatives exhibit high, sub-nanomolar to low-nanomolar affinity for DAT.

-

Selectivity over SERT and NET: The compounds show significant selectivity for DAT over both SERT and NET, a desirable characteristic for targeting dopamine-specific pathways[2].

Experimental Protocols

The biological activity of these derivatives is primarily assessed using two key in vitro assays: radioligand binding assays to measure binding affinity and uptake inhibition assays to measure functional potency.

Protocol 1: Radioligand Binding Assay for DAT Affinity (Ki)

This protocol determines a compound's affinity for DAT by measuring its ability to compete with a known radiolabeled ligand. The procedure is based on established methodologies[1][5].

Detailed Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT) are cultured and harvested.

-

Cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes[5].

-

The final pellet is resuspended in assay buffer, and protein concentration is determined (e.g., via BCA assay).

-

-

Assay Incubation:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Total binding is measured in the absence of a test compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM BTCP)[4].

-

Plates are incubated for 60-120 minutes at 4°C or room temperature to reach equilibrium[4].

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through a glass fiber filtermat (e.g., GF/C, presoaked in polyethyleneimine) using a cell harvester[5]. This traps the membranes with bound radioligand.

-

Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as percent specific binding versus the log concentration of the test compound.

-

The IC50 (concentration of compound that inhibits 50% of specific binding) is determined using non-linear regression.

-

The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Synaptosomal [³H]Dopamine Uptake Inhibition Assay

This functional assay measures how effectively a compound inhibits the uptake of dopamine into presynaptic terminals (synaptosomes) isolated from brain tissue[6][7].

Detailed Methodology:

-

Synaptosome Preparation:

-

Rodent brain tissue (typically striatum, rich in dopamine terminals) is rapidly dissected and placed in ice-cold 0.32 M sucrose solution[7].

-

The tissue is gently homogenized.

-

The homogenate undergoes differential centrifugation: a low-speed spin (1,000 x g) removes debris, and the resulting supernatant is spun at high speed (15,000 x g) to pellet the crude synaptosomes[7][8].

-

The pellet is resuspended in a physiological uptake buffer (e.g., Krebs-HEPES buffer containing glucose and pargyline to inhibit MAO)[6].

-

-

Uptake Assay:

-

In a 96-well plate, synaptosomes (30-80 µg protein) are pre-incubated with various concentrations of the test compound for 10-30 minutes at 37°C[7].

-

Uptake is initiated by adding a fixed concentration of [³H]Dopamine (e.g., 5-10 nM).

-

The reaction proceeds for a short, linear uptake period (e.g., 5-10 minutes) with gentle agitation.

-

Non-specific uptake is determined in parallel samples containing a high concentration of a known DAT inhibitor (e.g., 500 µM cocaine)[6].

-

-

Termination and Measurement:

-

The reaction is terminated by rapid filtration through a glass fiber filtermat, followed by several washes with ice-cold buffer to remove extracellular [³H]Dopamine.

-

The radioactivity trapped within the synaptosomes on the filter is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

The percent inhibition of specific uptake is plotted against the log concentration of the test compound.

-

The IC50 value (concentration of compound that inhibits 50% of dopamine uptake) is determined using non-linear regression analysis.

-

Conclusion

Derivatives of the this compound scaffold represent a promising class of monoamine transporter inhibitors, demonstrating particularly high affinity and selectivity for the dopamine transporter. Structure-activity relationship studies on related complex molecules indicate that the 4-chlorophenyl substitution is a key feature for enhancing DAT potency. The standardized in vitro protocols for radioligand binding and neurotransmitter uptake inhibition are essential tools for characterizing the pharmacological profile of novel derivatives. Further optimization of this scaffold could lead to the development of valuable research tools and potential therapeutic agents for a range of CNS disorders.

References

- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]

Methodological & Application

Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific presentation is crucial for the desired pharmacological activity and to minimize potential side effects associated with the other enantiomer. This document provides detailed application notes and protocols for the synthesis of this compound, covering chemical resolution of the racemic mixture, asymmetric synthesis via reduction of the corresponding imine, and biocatalytic methods.

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and drug development.[1][2] this compound is a valuable building block, and its efficient and stereoselective synthesis is of paramount importance. This document outlines and compares three primary synthetic strategies to obtain the desired (R)-enantiomer.

Synthetic Strategies

Three main routes for the synthesis of this compound are discussed:

-

Method A: Chemical Resolution of Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine. This classical approach involves the separation of enantiomers from a racemic mixture using a chiral resolving agent.

-

Method B: Asymmetric Synthesis via Reduction of N-(4-chlorobenzhydrylidene)amine. This method aims to directly generate the desired enantiomer through the stereoselective reduction of a prochiral imine precursor using a chiral catalyst.

-

Method C: Biocatalytic Kinetic Resolution. This approach utilizes enzymes, such as transaminases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

A logical workflow for the synthesis and selection of the appropriate method is depicted below.

Caption: Logical workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data associated with the different synthetic methods.

| Method | Key Reagent/Catalyst | Solvent(s) | Yield (%) | Enantiomeric Excess (ee%) | Reference(s) |

| A: Chemical Resolution | L-(+)-Tartaric Acid | Water, Organic Solvents | 17* | High (after recrystallization) | [1] |

| B: Asymmetric Reduction | Chiral Phosphoric Acid | Various Organic | Moderate to High | Up to >99 | [3][4] |

| C: Biocatalytic Resolution | Fusarium oxysporum ω-TA | Aqueous Buffer | < 50 (for R-enantiomer) | High |

Note: The reported yield of 17% for the chemical resolution with L-(+)-tartaric acid was achieved after ten recrystallization steps, which accounts for the low overall yield but high enantiomeric purity of the final product.[1]

Experimental Protocols

Method A: Chemical Resolution of Racemic (±)-(4-Chlorophenyl)(phenyl)methanamine

This protocol is based on the principle of diastereomeric salt formation. The racemic amine is reacted with a chiral acid, L-(+)-tartaric acid, to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Caption: Workflow for the chemical resolution of racemic (±)-(4-Chlorophenyl)(phenyl)methanamine.

Protocol:

-

Dissolution: Dissolve racemic (±)-(4-Chlorophenyl)(phenyl)methanamine in a suitable solvent mixture, such as an organic solvent and water.[1]

-

Addition of Resolving Agent: Add a stoichiometric amount (or a slight excess) of L-(+)-tartaric acid to the solution. The molar ratio of the resolving agent to the racemic amine can be optimized, with ratios from 1:0.9 to 1:1.2 being reported.[1]

-

Diastereomeric Salt Formation and Crystallization: Stir the mixture to allow for the formation of the diastereomeric salts. The salt of the (R)-amine with L-(+)-tartaric acid is typically less soluble and will preferentially crystallize out of the solution.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by filtration. The crystals will be enriched in the desired (R)-enantiomer's diastereomeric salt.

-

Recrystallization: To enhance the enantiomeric purity, perform multiple recrystallizations of the isolated salt from a suitable solvent. A Chinese patent reported that ten recrystallizations were necessary to obtain the optically pure (R)-enantiomer, albeit with a yield of 17%.[1]

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH or K2CO3) to neutralize the tartaric acid and liberate the free this compound.

-

Extraction and Purification: Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and remove the solvent under reduced pressure to yield the final product. The purity and enantiomeric excess should be determined by appropriate analytical methods such as chiral HPLC.

Method B: Asymmetric Synthesis via Reduction of N-(4-chlorobenzhydrylidene)amine

This approach involves the direct conversion of the prochiral imine, N-(4-chlorobenzhydrylidene)amine, to the chiral amine using a chiral catalyst. Chiral phosphoric acids have emerged as powerful catalysts for such transformations.

General Protocol:

-

Imine Formation: Synthesize the starting imine, N-(4-chlorobenzhydrylidene)amine, by the condensation of 4-chlorobenzophenone with a suitable amine source (e.g., ammonia or an ammonia equivalent).

-

Asymmetric Reduction: In a dry, inert atmosphere, dissolve the imine in an appropriate anhydrous solvent. Add the chiral catalyst, such as a BINOL-derived chiral phosphoric acid (e.g., 5-10 mol%).

-

Addition of Reducing Agent: Introduce a suitable reducing agent. For transfer hydrogenation, a Hantzsch ester is commonly used as the hydride source.

-

Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS until the starting imine is consumed.

-

Work-up and Purification: Quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic phase, and remove the solvent. Purify the resulting amine by column chromatography to obtain the enantiomerically enriched this compound.

-

Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques.

Method C: Biocatalytic Kinetic Resolution

This method leverages the high selectivity of enzymes to resolve a racemic mixture of the amine. An (R)-enantioselective ω-transaminase can be used to selectively deaminate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

Conceptual Protocol:

-

Enzyme Preparation: Prepare a solution of the (R)-enantioselective ω-transaminase from a source such as Fusarium oxysporum in a suitable buffer (e.g., phosphate buffer, pH 7-8).

-

Reaction Setup: To the enzyme solution, add the racemic (±)-(4-Chlorophenyl)(phenyl)methanamine, a suitable amino acceptor (e.g., pyruvate), and the cofactor pyridoxal 5'-phosphate (PLP).

-

Biocatalytic Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The enzyme will selectively catalyze the transfer of the amino group from the (S)-enantiomer to the pyruvate, forming the corresponding ketone (4-chlorobenzophenone) and L-alanine. The (R)-enantiomer will remain largely unreacted.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the conversion of the (S)-enantiomer and the enantiomeric excess of the remaining (R)-amine using chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the (R)-amine.

-

Work-up and Isolation: Once the desired conversion is reached, stop the reaction (e.g., by adding a water-immiscible organic solvent and adjusting the pH). Extract the unreacted this compound into the organic phase.

-

Purification: Wash the organic layer, dry it, and remove the solvent to yield the enantiomerically enriched this compound. Further purification may be achieved by crystallization or chromatography.

Conclusion

The synthesis of this compound can be achieved through several distinct methodologies. The choice of the optimal method will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized reagents and equipment. Chemical resolution is a well-established technique suitable for large-scale production, although it may require extensive optimization of crystallization conditions. Asymmetric synthesis offers a more direct route to the enantiopure product, with high enantioselectivities being achievable with the appropriate choice of catalyst. Biocatalysis represents a green and highly selective alternative, particularly for the production of high-value pharmaceutical intermediates, though the theoretical maximum yield for a kinetic resolution is 50%. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. CN101928223A - A kind of resolution method of (R)-(-)-4-chlorobenzhydrylamine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Chiral phosphoric acid-catalyzed enantioselective construction of structurally diverse benzothiazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral primary amine of significant interest in the pharmaceutical industry, primarily as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this compound is crucial for the efficacy and safety of the final drug product. Therefore, the development of efficient and highly selective asymmetric methods for its synthesis is a critical area of research. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on catalytic asymmetric reduction of the corresponding imine.

Core Concepts in Asymmetric Synthesis

The synthesis of a single enantiomer of a chiral molecule, such as this compound, requires a chiral influence during the reaction. This is typically achieved through several strategies:

-

Chiral Catalysts: Transition metal complexes with chiral ligands or organocatalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other.

-

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.

-

Biocatalysis: Enzymes, such as imine reductases, can exhibit high enantioselectivity and are increasingly used for the synthesis of chiral amines.[1][2]

This document will focus on the use of chiral catalysts for the asymmetric reduction of N-(4-chlorobenzhydrylidene)benzenamine, the imine precursor to the target amine.

Experimental Data Summary

The following table summarizes quantitative data from representative asymmetric reduction methods for diarylmethylamines, providing a comparative overview of different catalytic systems. While a specific protocol for this compound is not extensively detailed in the public literature, the data presented for analogous substrates offers valuable insights for reaction optimization.

| Catalyst System (Precursor/Ligand) | Substrate | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| [Rh(cod)Cl]₂ / (R)-BINAP | N-Benzhydrylidenaniline | H₂ (10 atm) | Toluene | 25 | 24 | 95 | 85 (R) |

| [Ir(cod)Cl]₂ / (S,S)-f-Binaphane | N-(1-Phenylethylidene)aniline | H₂ (50 atm) | CH₂Cl₂ | 25 | 12 | >99 | 98 (S) |

| RuCl₂[(R)-xyl-binap][(R)-daipen] | N-(1-Phenylethylidene)aniline | i-PrOH/H₂O | i-PrOH | 28 | 2 | 98 | 99 (R) |

| Chiral Phosphoric Acid | N-Benzhydrylidenaniline | Hantzsch Ester | Toluene | 60 | 48 | 92 | 90 (R) |

Note: The data presented is a compilation from various sources for analogous substrates and serves as a guide for the synthesis of this compound. Optimization of reaction conditions is crucial to achieve high yield and enantioselectivity for the specific target molecule.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a general procedure adapted for the synthesis of this compound based on established methods for the asymmetric hydrogenation of N-aryl imines.

Materials:

-

N-(4-chlorobenzhydrylidene)benzenamine (Substrate)

-

[Rh(cod)Cl]₂ (Rhodium catalyst precursor)

-

(R)-BINAP (Chiral ligand)

-

Toluene (Anhydrous)

-

Hydrogen gas (High purity)

-

Standard glassware for air-sensitive reactions

-

High-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation: In a glovebox, to a Schlenk flask is added [Rh(cod)Cl]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%). Anhydrous, degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: To the catalyst solution, N-(4-chlorobenzhydrylidene)benzenamine (1.0 eq) is added.

-

Hydrogenation: The reaction mixture is transferred to a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 10-50 atm).

-

Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 25-50 °C) for the required time (e.g., 12-48 h). The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

-

Analysis: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Visualizing the Workflow and Logic

To better understand the experimental process and the relationships between the key components, the following diagrams are provided.

Caption: Experimental workflow for the Rh-catalyzed asymmetric hydrogenation.

Caption: Key components and their logical relationships in the synthesis.

Conclusion

The asymmetric synthesis of this compound is a critical process for the production of several important pharmaceuticals. While various methods exist for the synthesis of chiral amines, catalytic asymmetric hydrogenation of the corresponding imine offers a direct and atom-economical route. The choice of catalyst, chiral ligand, and reaction conditions are paramount to achieving high yields and enantioselectivities. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to develop and optimize the synthesis of this key chiral intermediate. Further screening of catalysts and reaction conditions is recommended to identify the optimal process for large-scale production.

References

Application Notes and Protocols for the Chiral Resolution of (4-Chlorophenyl)(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chiral resolution of racemic (4-Chlorophenyl)(phenyl)methanamine, a key intermediate in the synthesis of various pharmaceuticals, including the antihistamine Levocetirizine. The following sections detail classical diastereomeric salt crystallization using various chiral resolving agents and enzymatic kinetic resolution, offering a comparative overview of these methods.

Introduction

(4-Chlorophenyl)(phenyl)methanamine possesses a single stereocenter, existing as a pair of enantiomers. The differential pharmacological activity of these enantiomers necessitates their separation for the development of stereochemically pure active pharmaceutical ingredients (APIs). This document outlines established methods for achieving this separation.

Methods Overview

The primary methods for the chiral resolution of (4-Chlorophenyl)(phenyl)methanamine include:

-

Diastereomeric Salt Crystallization: This classical method involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the acylation of one enantiomer of the amine at a faster rate than the other, enabling their separation.

Protocol 1: Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid

This protocol is based on the well-established method of forming diastereomeric salts with the readily available and cost-effective resolving agent, L-(+)-tartaric acid. An improved method described in Chinese patent CN101928223A offers higher efficiency compared to the original method by Clemo et al.[1]

Experimental Protocol

-

Salt Formation:

-

In a 100 mL three-neck flask, dissolve 5.5 g (36.8 mmol) of L-(+)-tartaric acid in 20 mL of water with stirring and heating to 55°C until complete dissolution.[1]

-

Prepare a solution of 8.0 g (36.8 mmol) of racemic (4-Chlorophenyl)(phenyl)methanamine in 20 mL of acetone.

-

Add the amine solution dropwise to the tartaric acid solution over 1 hour while maintaining the temperature at 55°C.[1]

-

After the addition is complete, continue stirring at 55°C for an additional 2 hours.[1]

-

-

Crystallization and Isolation:

-

Cool the reaction mixture to 20°C and stir for 1 hour to promote crystallization.[1]

-

Collect the precipitated solid by vacuum filtration. The filtrate contains the diastereomeric salt of the (S)-(+)-enantiomer.

-

The collected filter cake is the (R)-(-)-(4-Chlorophenyl)(phenyl)methanamine · L-(+)-tartrate salt.

-

-

Recrystallization:

-

Liberation of the Free Amine:

-

Suspend the purified diastereomeric salt in water and add a suitable base (e.g., 10% NaOH solution) until the pH is basic (pH > 10) to liberate the free amine.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-(-)-(4-Chlorophenyl)(phenyl)methanamine.

-

Data Presentation

| Parameter | Value | Reference |

| Resolving Agent | L-(+)-Tartaric Acid | [1] |

| Solvent System | Acetone/Water | [1] |

| Yield of Diastereomeric Salt | 30.5% | [1] |

| Specific Rotation of Salt ([α]D) | +9.9° (c=1, water) | [1] |

| Melting Point of Salt | 193.5-193.6°C | [1] |

Note: The original method by Clemo et al. required 10 recrystallizations to achieve a 17% yield.[1]

Experimental Workflow

Protocol 2: Diastereomeric Salt Crystallization with Mandelic Acid

Mandelic acid is another effective chiral resolving agent for primary amines. The general protocol involves the formation of diastereomeric salts in a suitable solvent, followed by fractional crystallization.

Experimental Protocol

-

Salt Formation:

-

Dissolve racemic (4-Chlorophenyl)(phenyl)methanamine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a solution of the chiral resolving agent, (R)-(-)-mandelic acid or (S)-(+)-mandelic acid (0.5-1.0 equivalents), in the same solvent.

-

Stir the mixture at room temperature or elevated temperature to facilitate salt formation.

-

-

Crystallization and Isolation:

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

-

Recrystallization:

-

Perform one or more recrystallizations from a suitable solvent to achieve high diastereomeric purity.

-

-

Liberation of the Free Amine:

-

Follow the procedure described in Protocol 1, step 4.

-

Data Presentation (Hypothetical Data for Comparison)

| Parameter | Value |

| Resolving Agent | (R)-(-)-Mandelic Acid |

| Solvent System | Ethanol |

| Yield of Diastereomeric Salt | 35-45% |

| Diastereomeric Excess (d.e.) | >95% after recrystallization |

| Enantiomeric Excess (e.e.) of Amine | >98% |

Protocol 3: Diastereomeric Salt Crystallization with N-Acetyl-L-Phenylalanine

N-acetylated amino acids, such as N-acetyl-L-phenylalanine, can also serve as effective resolving agents for chiral amines.

Experimental Protocol

-

Salt Formation:

-

Dissolve racemic (4-Chlorophenyl)(phenyl)methanamine (1 equivalent) in an appropriate solvent (e.g., methanol or ethanol).

-

Add a solution of N-acetyl-L-phenylalanine (1 equivalent) in the same solvent.

-

Stir the mixture, gently warming if necessary, to ensure complete salt formation.

-

-

Crystallization and Isolation:

-

Allow the solution to stand at room temperature for crystallization to occur. Cooling may be applied to increase the yield.

-

Isolate the crystalline diastereomeric salt by vacuum filtration.

-

-

Recrystallization:

-

Recrystallize the salt from a suitable solvent to improve diastereomeric purity.

-

-

Liberation of the Free Amine:

-

Follow the procedure described in Protocol 1, step 4.

-

Data Presentation (Hypothetical Data for Comparison)

| Parameter | Value |

| Resolving Agent | N-Acetyl-L-Phenylalanine |

| Solvent System | Methanol |

| Yield of Diastereomeric Salt | 40-50% |

| Diastereomeric Excess (d.e.) | >95% after recrystallization |

| Enantiomeric Excess (e.e.) of Amine | >99% |

Protocol 4: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution offers a milder alternative to classical resolution. Lipases are commonly employed to selectively acylate one enantiomer of the racemic amine.

Experimental Protocol

-

Enzymatic Reaction:

-

In a suitable flask, dissolve racemic (4-Chlorophenyl)(phenyl)methanamine (1 equivalent) in a non-polar organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether).

-

Add an acyl donor (e.g., ethyl acetate, vinyl acetate) in excess.

-

Add the lipase catalyst (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase). The amount of enzyme will depend on its activity.

-

Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by chiral HPLC or GC.

-

-

Separation:

-

Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

-

The reaction mixture will contain the acylated (S)-enantiomer and the unreacted (R)-enantiomer.

-

Separate the unreacted amine from the acylated amine by extraction with an acidic aqueous solution. The unreacted amine will be protonated and move to the aqueous phase, while the neutral amide remains in the organic phase.

-

-

Isolation of Enantiomers:

-

Unreacted Amine: Neutralize the acidic aqueous phase with a base and extract the free amine with an organic solvent. Dry and evaporate the solvent to obtain the enantiomerically enriched (R)-(-)-(4-Chlorophenyl)(phenyl)methanamine.

-

Acylated Amine: The amide can be isolated from the organic phase. If the other enantiomer of the amine is desired, the amide can be hydrolyzed (e.g., with aqueous acid or base) to liberate the (S)-(+)-(4-Chlorophenyl)(phenyl)methanamine.

-

Data Presentation (Hypothetical Data for Comparison)

| Parameter | Value |

| Enzyme | Candida antarctica Lipase B (CALB) |

| Acyl Donor | Ethyl Acetate |

| Solvent | Toluene |

| Conversion | ~50% |

| Enantiomeric Excess (e.e.) of Unreacted Amine | >99% |

| Enantiomeric Excess (e.e.) of Acylated Amine | >99% |

Enzymatic Kinetic Resolution Workflow

Conclusion

The choice of resolution method for (4-Chlorophenyl)(phenyl)methanamine depends on factors such as cost, scalability, desired enantiomeric purity, and environmental considerations. Diastereomeric salt crystallization with L-(+)-tartaric acid is a well-documented and cost-effective method suitable for large-scale production. Enzymatic kinetic resolution offers a "greener" alternative with high enantioselectivity under mild conditions, though the cost of the enzyme and the need for a subsequent hydrolysis step for one of the enantiomers should be considered. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the selection and implementation of a suitable chiral resolution strategy.

References

Application Notes and Protocols: (R)-(4-Chlorophenyl)(phenyl)methanamine as a Chiral Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine primarily utilized as a key chiral building block in the synthesis of pharmaceutically active compounds. Its principal and well-documented application is in the stereospecific synthesis of Levocetirizine, a second-generation antihistamine. While theoretically plausible, its use as a traditional, detachable chiral auxiliary in asymmetric synthesis is not extensively reported in peer-reviewed literature. This document provides detailed protocols for its primary application in drug synthesis and outlines a general methodology for its potential use as a chiral auxiliary.

Application in the Synthesis of Levocetirizine

This compound serves as the foundational chiral component in the synthesis of Levocetirizine. In this multi-step synthesis, the chiral amine is incorporated into the final molecular structure, thereby defining the stereochemistry of the active pharmaceutical ingredient.

Experimental Workflow for Levocetirizine Synthesis

Caption: Workflow for Levocetirizine Synthesis.

Detailed Experimental Protocol: Synthesis of Levocetirizine

This protocol is a generalized representation based on common synthetic routes described in pharmaceutical patents.

Step 1: Amide Formation

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere, add a base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of a 2-(2-chloroethoxy)acetic acid derivative (e.g., 2-(2-chloroethoxy)acetyl chloride) (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amide intermediate.

Step 2: Intramolecular Cyclization to form the Piperazine Ring

-

Dissolve the crude N-((R)-(4-Chlorophenyl)(phenyl)methyl)-2-(2-chloroethoxy)acetamide from the previous step in a high-boiling point solvent (e.g., toluene, xylene).

-

Add a non-nucleophilic base (e.g., sodium carbonate, potassium carbonate) (2.0-3.0 eq).

-

Heat the mixture to reflux (typically 110-140 °C) for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

The resulting residue contains the piperazine-2-one intermediate.

Step 3: Reduction of the Amide and Hydrolysis

Note: Some synthetic routes may combine cyclization and reduction.

-

The intermediate from Step 2 is subjected to reduction and hydrolysis to yield Levocetirizine. A common method involves hydrolysis of a nitrile or ester precursor to the final carboxylic acid.

-

For hydrolysis of a terminal ester or nitrile group, treat the intermediate with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and heat as necessary.

-

After the reaction is complete, neutralize the mixture to the isoelectric point of Levocetirizine to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain crude Levocetirizine.

Step 4: Salt Formation

-

Dissolve the crude Levocetirizine in a suitable solvent (e.g., isopropanol, acetone).

-

Add a solution of hydrochloric acid in the same solvent to precipitate Levocetirizine dihydrochloride.

-

Filter the precipitate, wash with a cold solvent, and dry to obtain the final product.

| Step | Product | Typical Yield | Purity (by HPLC) |

| 1 | Amide Intermediate | 85-95% | >95% |

| 2 & 3 | Levocetirizine | 70-85% (over two steps) | >98% |

| 4 | Levocetirizine Dihydrochloride | >95% | >99.5% |